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Compound of Interest
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Cat. No.: B610042 Get Quote

PF-4800567 was developed by Pfizer to selectively inhibit CK1ε.[2] The validation process

involved a multi-pronged approach, starting from biochemical assays with purified enzymes to

functional assays in cellular and in vivo models. The primary mechanism of action is

competitive inhibition of the ATP binding site of the kinase.

Quantitative Data: Potency and Selectivity
The cornerstone of PF-4800567's target validation lies in its demonstrated potency for CK1ε

and its selectivity against the closely related isoform, CK1δ. This selectivity is crucial as both

kinases are involved in similar pathways, and isoform-specific tools are necessary to dissect

their individual roles.[5]

Table 1: In Vitro and Cellular Potency of PF-4800567

Target Assay Type IC50 Value
Fold
Selectivity
(CK1δ / CK1ε)

Reference

CK1ε
Cell-free
(Biochemical)

32 nM >22x [1][3]

CK1δ
Cell-free

(Biochemical)
711 nM - [1][3]

CK1ε Whole Cell 2.65 µM ~7.7x [3]
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| CK1δ | Whole Cell | 20.38 µM | - |[3] |

Further studies profiled PF-4800567 against a broader panel of kinases to ensure its specificity.

Results showed that at a concentration of 1 µM, it had minimal activity against a diverse subset

of the kinome, with only slight inhibition of the Epidermal Growth Factor Receptor (EGFR)

noted. This high degree of selectivity confirms that its cellular effects are predominantly

mediated through the inhibition of CK1ε.[6]

Signaling Pathway and Experimental Workflow
The validation of PF-4800567's target is intrinsically linked to the circadian rhythm pathway,

where CK1ε plays a key regulatory role by phosphorylating the Period (PER) proteins.

Experimental Validation Workflow
The logical flow of experiments to validate the target of PF-4800567 followed a standard drug

discovery cascade, moving from initial biochemical potency and selectivity assessments to

confirmation of target engagement and functional impact in relevant biological systems.
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Caption: Logical workflow for the target validation of PF-4800567.
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CK1ε Signaling in the Circadian Clock
CK1ε phosphorylates PER proteins in the cytoplasm, which is a critical step that governs their

stability and subsequent translocation into the nucleus. Once in the nucleus, PER proteins

inhibit their own transcription, forming a negative feedback loop that drives circadian

oscillations. PF-4800567 was shown to effectively block this process.[5][6]

Caption: Role of CK1ε in the circadian feedback loop and its inhibition by PF-4800567.

Experimental Protocols
The following are summaries of the key experimental methodologies used to validate the target

of PF-4800567, based on published literature.

In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 of PF-4800567 against purified CK1ε and CK1δ enzymes.

Methodology: Purified recombinant CK1ε or CK1δ enzymes were assayed in the presence of

a range of concentrations of PF-4800567. The kinase reaction was initiated by adding ATP.

Enzyme activity was measured by quantifying the remaining ATP after the reaction, typically

using a luminescence-based assay (e.g., Kinase-Glo®).

Data Analysis: The percentage of inhibition relative to a DMSO vehicle control was plotted

against the inhibitor concentration. IC50 values were calculated using non-linear regression

analysis (e.g., in GraphPad Prism).[6]

Inhibition of PER3 Nuclear Translocation
Objective: To confirm that PF-4800567 can block the function of CK1ε in a cellular context.

Methodology:

Cells (e.g., COS-7) were co-transfected with plasmids expressing GFP-tagged PER3 and

either wild-type CK1ε or CK1δ.

Transfected cells were treated with various concentrations of PF-4800567 (e.g., 0.01 to 10

µM) or a vehicle control (DMSO).
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After a suitable incubation period, the subcellular localization of GFP-PER3 was visualized

using fluorescence microscopy.

Effective inhibition was determined by the absence of nuclear fluorescence, indicating that

PER3 translocation was blocked.[6]

PER2 Protein Degradation Assay
Objective: To assess the effect of PF-4800567 on CK1ε-mediated degradation of PER2.

Methodology:

COS-7 cells were co-transfected with a PER2::YFP (Yellow Fluorescent Protein) fusion

construct and either wild-type CK1ε or a kinase-dead control.

Cells were treated with PF-4800567 (e.g., 0.5 µM) or vehicle.

The rate of PER2 degradation was measured by monitoring the decay of YFP

fluorescence over time using live-cell imaging.

A blockage of CK1ε-enhanced PER2 degradation by the compound confirmed target

engagement.[5]

Circadian Period Assay in Fibroblasts
Objective: To determine the functional consequence of CK1ε inhibition on the cellular clock.

Methodology:

Rat1 fibroblasts stably expressing a PER2-luciferase (PER2::Luc) reporter construct were

used.

Circadian rhythms in the cells were synchronized by a brief treatment with

dexamethasone.

Immediately after synchronization, cells were treated with PF-4800567 or a vehicle

control.
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Bioluminescence was recorded continuously for several days using a luminometer.

The period of the circadian rhythm was analyzed from the luminescence data. Studies

found that PF-4800567 had only a minimal effect on the clock period, which led to the

conclusion that CK1δ, not CK1ε, is the principal regulator of circadian timing.[5][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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